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molecular formula C10H20O B146172 4-Tert-butylcyclohexanol CAS No. 98-52-2

4-Tert-butylcyclohexanol

Cat. No. B146172
M. Wt: 156.26 g/mol
InChI Key: CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Patent
US05856590

Procedure details

Into a stainless autoclave (100 ml) were fed, under a nitrogen atmosphere, 4.0 g (0.026 mol) of 4-t-butylcyclohexanone, 12.5 mg (0.013 mmol) of RuCl2 (PPh3)3, 1.04 ml (0.104 mmol) of a 0.1M solution of KOH in isopropanol, 2.89 ml (0.052 mmol) of a 0.018M solution of trimethylenediamine in isopropanol and 10 ml of isopropanol. The mixture was stirred under a hydrogen gas pressure of 50 atm at room temperature for 16 hours. When the reaction mixture was analyzed by gas chromatography, it was found out that 4-t-butylcyclohexanol (weight ratio of cis-isomer:trans-isomer=95: 5) was thus formed at a conversion ratio of 100%. The reaction mixture was filtered under reduced pressure and the oily substance thus obtained was distilled at 113°-115° C./15 mmHg. Thus 3.44 g of the target cis-4-t-butylcyclohexanol with a high purity was obtained (yield: 85%). The physical data of this product are as follows. MS(EI)(m/z): 57 (100), 67 (43), 82 (39), 99 (20), 123 (12). IR (KBr) (cm-1): 3300, 2950, 1480, 1440, 1360, 1340, 1030, 1010.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
RuCl2 (PPh3)3
Quantity
12.5 mg
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].NCCCN.C(C1CCC(O)CC1)(C)(C)C>C(O)(C)C>[C:1]([C@@H:5]1[CH2:6][CH2:7][C@H:8]([OH:11])[CH2:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
RuCl2 (PPh3)3
Quantity
12.5 mg
Type
reactant
Smiles
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCN
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen gas pressure of 50 atm at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was thus formed at a conversion ratio of 100%
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily substance thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled at 113°-115° C./15 mmHg

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)[C@H]1CC[C@H](CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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